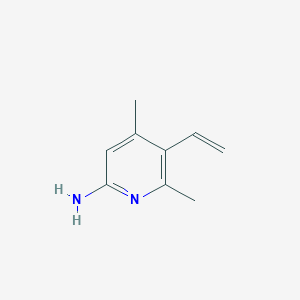
5-Ethenyl-4,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of 5-Ethenyl-4,6-dimethylpyridin-2-amine is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response.
Biochemical And Physiological Effects
Studies have shown that 5-Ethenyl-4,6-dimethylpyridin-2-amine has significant anti-inflammatory and analgesic effects. It has also been shown to possess anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-Ethenyl-4,6-dimethylpyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-Ethenyl-4,6-dimethylpyridin-2-amine. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the exploration of its potential applications in materials science, where it may be used as a precursor for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various disease conditions.
Conclusion:
In conclusion, 5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that has gained significant attention due to its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic benefits in medicinal chemistry and biochemistry. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, which may lead to the development of new materials and therapeutic agents.
Scientific Research Applications
5-Ethenyl-4,6-dimethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent.
properties
CAS RN |
179555-08-9 |
|---|---|
Product Name |
5-Ethenyl-4,6-dimethylpyridin-2-amine |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
5-ethenyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11) |
InChI Key |
DAOLPFYKXJNTQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C=C)C)N |
Canonical SMILES |
CC1=CC(=NC(=C1C=C)C)N |
synonyms |
2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


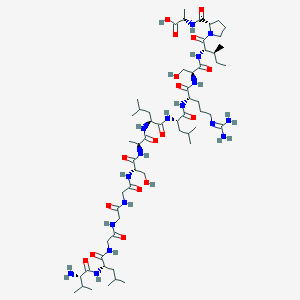
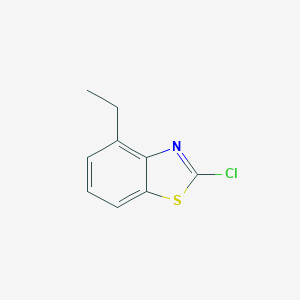
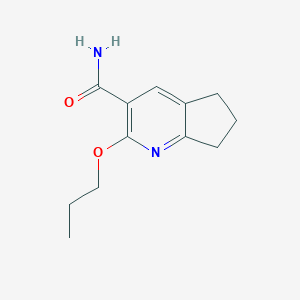
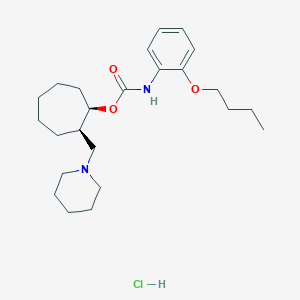
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
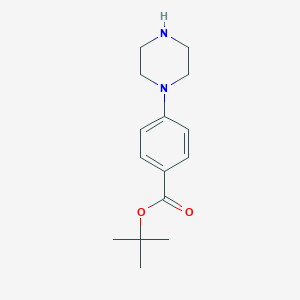

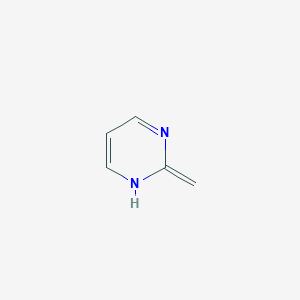

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

